Calcitonin - 47931-85-1

Calcitonin

Catalog Number: EVT-242580
CAS Number: 47931-85-1
Molecular Formula: C145H240N44O48S2
Molecular Weight: 3431.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Calcitonin is a 32-amino acid peptide hormone primarily produced by the parafollicular cells (also known as C cells) of the thyroid gland in mammals [, , , ]. Its primary function is to regulate calcium homeostasis by opposing the actions of parathyroid hormone [, , ]. Calcitonin lowers blood calcium levels by inhibiting bone resorption by osteoclasts and promoting calcium excretion by the kidneys [, , , ]. This role has led to its investigation for the treatment of bone disorders such as osteoporosis, hypercalcemia, and Paget's disease [].

Future Directions
  • Elucidating the Role of High-Molecular-Weight Forms: Research suggests the existence of high-molecular-weight forms of calcitonin, particularly in cases of ectopic production [, ]. Further investigations are needed to fully characterize these forms, understand their biological significance, and determine if they contribute to disease states.
  • Exploring the Role of Calcitonin Precursors as Sepsis Markers: Calcitonin precursors have shown promise as markers of sepsis in critically ill patients []. Future research should focus on validating these findings in larger populations and developing point-of-care testing for rapid diagnosis of sepsis.
  • Investigating the Potential of Osteocyte-Derived Calcitonin: Recent research suggests that osteocytes, cells embedded within bone matrix, express melatonin receptors and can secrete calcitonin []. Further studies are crucial to understand the role of osteocyte-derived calcitonin in bone metabolism and its potential as a therapeutic target for bone disorders.
  • Developing Targeted Therapies based on the CTR and RAMP Interactions: The complex interplay between the CTR and RAMPs presents opportunities for developing more targeted therapies for conditions involving calcitonin-related peptides []. This research could lead to new treatments for migraine, pain management, and other conditions.

Salmon Calcitonin

Compound Description: Salmon calcitonin is a 32 amino acid peptide hormone that exhibits significant homology to human calcitonin. [, , , , , , ] It is known for its potent hypocalcemic effect, primarily attributed to its ability to inhibit bone resorption. [, , , , , , ] Due to its higher potency and longer half-life compared to human calcitonin, salmon calcitonin has been widely used clinically for treating bone disorders such as osteoporosis, Paget's disease, and hypercalcemia. [, , , , , ]

Porcine Calcitonin

Compound Description: Porcine calcitonin is a 32-amino acid peptide hormone isolated from the thyroid glands of pigs. [, ] It shares structural similarities with human calcitonin, including the presence of a disulfide bridge between cysteine residues at positions 1 and 7, and a C-terminal proline amide. [, ] Porcine calcitonin has been investigated for its therapeutic potential in managing bone disorders, particularly Paget’s disease. []

Human Calcitonin

Compound Description: Human calcitonin is a 32-amino acid peptide hormone primarily produced by the parafollicular cells (C-cells) of the thyroid gland. [, , , ] It plays a crucial role in calcium homeostasis by inhibiting bone resorption and promoting calcium excretion in the urine. [, , ] Human calcitonin levels are elevated in patients with medullary thyroid carcinoma (MTC). [, , , , , ]

Calcitonin Gene-Related Peptide (CGRP)

Compound Description: Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that shares a common evolutionary origin with calcitonin. [, , , , , , ] It is widely distributed in the central and peripheral nervous systems, with particularly high concentrations found in the trigeminal ganglia and other sensory nerves. [, , , ] CGRP is a potent vasodilator and is implicated in the pathophysiology of migraine headaches. [, , , ]

Relevance: Although structurally related to calcitonin, CGRP does not significantly affect calcium homeostasis. [] Instead, it primarily acts as a neurotransmitter and plays a crucial role in pain transmission, particularly in migraine headaches. [, , , ]

Adrenomedullin

Compound Description: Adrenomedullin is a 52-amino acid peptide hormone that belongs to the calcitonin family of peptides, sharing structural homology with calcitonin. [, ] It is widely distributed in various tissues and plays a role in regulating cardiovascular function, fluid balance, and hormone secretion. [, ]

Relevance: Despite its structural similarity to calcitonin, adrenomedullin exhibits distinct biological activities. [] Both peptides belong to the same family due to shared structural features, but they interact with different receptors and participate in separate physiological processes. [, ]

Amylin

Compound Description: Amylin, also known as islet amyloid polypeptide, is a 37-amino acid peptide hormone co-secreted with insulin from pancreatic beta cells. [, ] It plays a role in regulating glucose homeostasis, suppressing glucagon secretion, and promoting satiety. [, ]

Procalcitonin (PCT)

Compound Description: Procalcitonin (PCT) is a 116-amino acid precursor peptide of calcitonin. [, , ] While PCT is processed into calcitonin in the thyroid gland, it can also be produced by other cell types, particularly during bacterial infections. [, , ] In clinical settings, serum PCT levels are used as a biomarker for bacterial sepsis and to guide antibiotic therapy. [, , ]

Relevance: Procalcitonin is the precursor peptide of calcitonin but is not converted to calcitonin outside the thyroid gland. [, , ] While structurally related, they have distinct biological roles. Calcitonin primarily regulates calcium homeostasis, whereas PCT serves as a marker for bacterial infection and sepsis. [, , ] Elevated PCT levels can interfere with some calcitonin immunoassays, leading to falsely high calcitonin measurements. []

Gastrin-Releasing Peptide (GRP)

Compound Description: Gastrin-releasing peptide (GRP) is a 27-amino acid neuropeptide found in the central and peripheral nervous systems, as well as in some endocrine tissues. [, ] It stimulates the release of gastrin from the stomach and is also implicated in various physiological processes, including smooth muscle contraction, cell proliferation, and possibly breast disease. [, ]

Relevance: Although not structurally related to calcitonin, GRP has been found co-localized with calcitonin in medullary thyroid carcinoma (MTC) tumor cells. [, ] While the functional significance of this co-localization is not fully understood, it suggests a potential interplay between these peptides in the context of MTC. [, ]

High Molecular Weight Forms of Calcitonin

Compound Description: Several studies have identified high molecular weight forms of calcitonin in the plasma of patients with various cancers, including lung cancer and leukemia. [, , , ] These forms often represent precursor molecules or aggregates of calcitonin, and their biological activity may differ from that of monomeric calcitonin. [, , , ]

Relevance: The presence of high molecular weight forms of calcitonin highlights the complexity of calcitonin biosynthesis and its potential dysregulation in various disease states. [, , , ] Their presence can complicate the interpretation of calcitonin measurements and may have implications for understanding the role of calcitonin in different cancers. [, , , ]

Source

Calcitonin Salmon is synthesized from the thyroid glands of salmon, which produce a variant of calcitonin that is more effective in humans compared to the human form. The unique amino acid sequence allows for enhanced binding affinity to calcitonin receptors, leading to improved therapeutic outcomes.

Classification

Calcitonin Salmon is classified as a peptide hormone and falls under the category of drugs known as hypocalcemic agents. It is often administered via injection or nasal spray, with its primary action being to lower blood calcium levels.

Synthesis Analysis

Methods

The synthesis of Calcitonin Salmon typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored on a solid support. Key patents detail various methods for synthesizing this compound, emphasizing different protective groups and coupling strategies to ensure high purity and yield.

Technical Details

  1. Solid-Phase Synthesis: The process begins with a resin that has an amino acid attached. Subsequent amino acids are added one at a time.
  2. Deprotection: After each addition, protective groups are removed to allow for further reactions.
  3. Cleavage: Once synthesis is complete, the peptide is cleaved from the resin and purified through techniques such as high-performance liquid chromatography.
Molecular Structure Analysis

Structure

Calcitonin Salmon has a complex three-dimensional structure characterized by its peptide chain. The specific sequence and arrangement of amino acids contribute to its biological activity.

Data

  • Molecular Formula: C141H230N44O44S2
  • Molecular Weight: Approximately 3,300 Da
  • The structure includes disulfide bridges that stabilize its conformation, essential for receptor binding and activity.
Chemical Reactions Analysis

Reactions

Calcitonin Salmon undergoes various chemical reactions during its synthesis and in biological systems. Key reactions include:

  1. Peptide Bond Formation: This occurs during the synthesis process where carboxyl groups of one amino acid react with amino groups of another.
  2. Disulfide Bond Formation: Critical for maintaining structural integrity, these bonds form between cysteine residues in the peptide chain.

Technical Details

The synthesis process involves careful control of reaction conditions (e.g., temperature, pH) to optimize yields and minimize side reactions.

Mechanism of Action

Process

Calcitonin Salmon exerts its effects primarily through binding to calcitonin receptors located on osteoclasts (bone-resorbing cells). This binding inhibits osteoclast activity, leading to decreased bone resorption and subsequent lowering of serum calcium levels.

Data

  • Binding Affinity: Calcitonin Salmon shows significantly higher binding affinity compared to human calcitonin, enhancing its efficacy in therapeutic applications.
  • Physiological Effects: The administration of Calcitonin Salmon results in rapid decreases in serum calcium levels and increased renal excretion of calcium.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water, making it suitable for injection formulations.

Chemical Properties

  • Stability: Sensitive to heat and light; must be stored under controlled conditions.
  • pH Range: Typically formulated at a pH range conducive to stability and solubility (around pH 4-6).
Applications

Scientific Uses

Calcitonin Salmon is utilized in various clinical settings:

  • Osteoporosis Treatment: Helps reduce vertebral fractures by inhibiting bone loss.
  • Paget's Disease Management: Assists in controlling abnormal bone remodeling.
  • Hypercalcemia Treatment: Effective in acute settings where rapid reduction of serum calcium is necessary.

Properties

CAS Number

47931-85-1

Product Name

Calcitonin Salmon

IUPAC Name

(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19S,22R)-22-amino-16-(2-amino-2-oxoethyl)-7-[(1R)-1-hydroxyethyl]-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C145H240N44O48S2

Molecular Weight

3431.9 g/mol

InChI

InChI=1S/C145H240N44O48S2/c1-65(2)45-86(175-139(232)110(70(11)12)183-136(229)99-63-239-238-62-79(148)117(210)178-96(59-191)134(227)174-92(52-104(151)202)131(224)172-90(49-69(9)10)129(222)180-98(61-193)135(228)187-114(74(16)197)142(235)181-99)118(211)158-55-106(204)162-80(25-18-20-40-146)120(213)169-89(48-68(7)8)128(221)179-97(60-192)133(226)167-83(34-37-102(149)200)122(215)165-85(36-39-109(207)208)123(216)171-88(47-67(5)6)127(220)173-91(51-77-54-156-64-161-77)130(223)164-81(26-19-21-41-147)121(214)170-87(46-66(3)4)126(219)166-84(35-38-103(150)201)125(218)186-113(73(15)196)141(234)177-94(50-76-30-32-78(199)33-31-76)143(236)189-44-24-29-101(189)137(230)168-82(27-22-42-157-145(154)155)124(217)185-112(72(14)195)140(233)176-93(53-105(152)203)132(225)184-111(71(13)194)138(231)160-56-107(205)163-95(58-190)119(212)159-57-108(206)182-115(75(17)198)144(237)188-43-23-28-100(188)116(153)209/h30-33,54,64-75,79-101,110-115,190-199H,18-29,34-53,55-63,146-148H2,1-17H3,(H2,149,200)(H2,150,201)(H2,151,202)(H2,152,203)(H2,153,209)(H,156,161)(H,158,211)(H,159,212)(H,160,231)(H,162,204)(H,163,205)(H,164,223)(H,165,215)(H,166,219)(H,167,226)(H,168,230)(H,169,213)(H,170,214)(H,171,216)(H,172,224)(H,173,220)(H,174,227)(H,175,232)(H,176,233)(H,177,234)(H,178,210)(H,179,221)(H,180,222)(H,181,235)(H,182,206)(H,183,229)(H,184,225)(H,185,217)(H,186,218)(H,187,228)(H,207,208)(H4,154,155,157)/t71-,72-,73-,74-,75-,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,110+,111+,112+,113+,114+,115+/m1/s1

InChI Key

BBBFJLBPOGFECG-VJVYQDLKSA-N

SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)N)C(C)O)CO

Synonyms

Calcihexal
Calcimar
calcitonin salmon
Forcaltonin
Fortical
Miacalcic
Miacalcin
recombinant salmon calcitonin
salcatonin
salmon calcitonin
salmon calcitonin (1-32)
synthetic salmon calcitonin

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)N)C(C)O)CO

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)CC(C)C)CC(=O)N)CO)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N5CCC[C@H]5C(=O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.